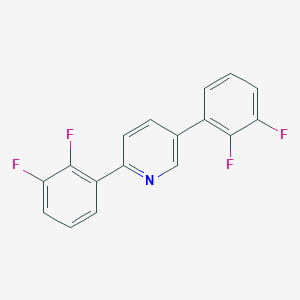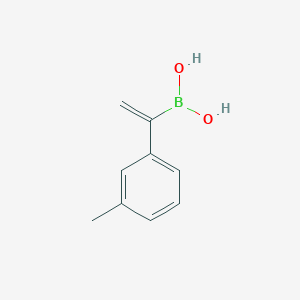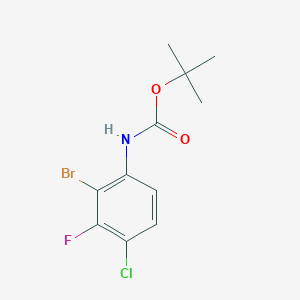
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H12BrClFNO2 and a molecular weight of 324.57 g/mol . It is a derivative of carbamic acid and is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in a solvent mixture of tert-butanol and toluene . The reaction is carried out at elevated temperatures, usually around 110°C , for an extended period, such as 36 hours . The product is then purified using techniques like flash chromatography .
Chemical Reactions Analysis
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are less commonly documented.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of antineoplastic agents.
Material Science: The compound can be used in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate involves its ability to act as a precursor in chemical reactions. It can form reactive intermediates that participate in further transformations, leading to the formation of desired products. The specific molecular targets and pathways depend on the context of its use in synthesis or research .
Comparison with Similar Compounds
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
These compounds share similar structural features but differ in the position of substituents on the aromatic ring, which can influence their reactivity and applications.
Properties
Molecular Formula |
C11H12BrClFNO2 |
|---|---|
Molecular Weight |
324.57 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16) |
InChI Key |
IEWAQBGMPXBNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

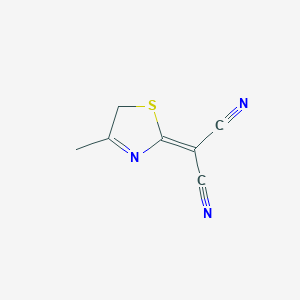
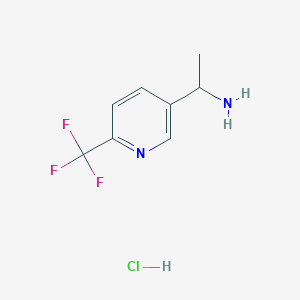
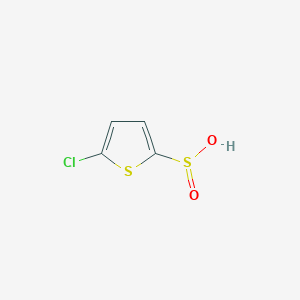
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
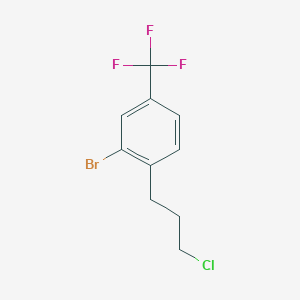
![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
